molecular formula C11H14N2S B3047040 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1342512-74-6

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B3047040
CAS RN: 1342512-74-6
M. Wt: 206.31
InChI Key: CLDWILBRYDRQFF-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .


Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives, including 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .


Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is C11H14N2S . Its molecular weight is 206.31 .


Chemical Reactions Analysis

The synthesis of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur . This is a well-studied multi-component reaction known as the Gewald reaction .

Scientific Research Applications

Chromene Synthesis

Chromenes are oxygenated heterocyclic compounds with diverse biological activities and therapeutic potential . Researchers have used 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as a precursor for synthesizing chromene skeletons. The one-pot reaction involves the condensation of malononitrile, aldehyde, and dimedone (or 4-hydroxycoumarine or 2-naphthole) in the presence of a base (e.g., potassium tertiary butoxide) and solvent (methanol) at room temperature. The resulting chromenes can serve as building blocks for drug development and other applications .

Antimicrobial Properties

Chromenes have demonstrated antimicrobial activity, making them valuable in the fight against bacterial and fungal infections. Researchers have explored derivatives of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as potential antimicrobial agents .

Inhibitory Effects on Influenza Virus

Certain chromenes exhibit inhibitory properties against the influenza virus. By modifying the structure of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , researchers aim to develop novel antiviral compounds .

Potential Treatment for Alzheimer’s Disease

Chromenes have been investigated for their effects on the nervous system, including potential benefits in Alzheimer’s disease. Researchers explore the neuroprotective properties of derivatives derived from this compound .

Antitumor Activity

The chromene scaffold has shown promise as an antitumor agent. Researchers study the cytotoxic effects of derivatives of 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to develop targeted therapies for cancer .

Hypertension and Seizure Management

Chromenes may play a role in managing hypertension and seizures. Investigations into the cardiovascular and neurological effects of these compounds provide valuable insights for drug development .

properties

IUPAC Name

2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWILBRYDRQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)SC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145099
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342512-74-6
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1342512-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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